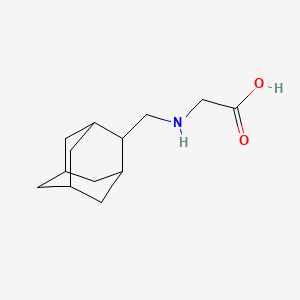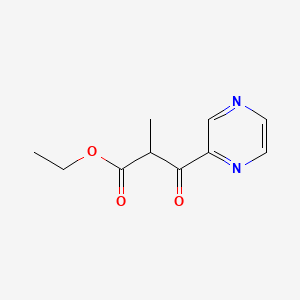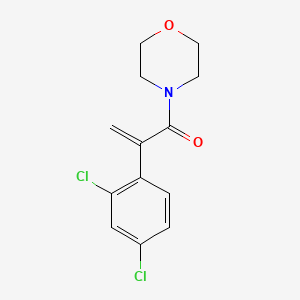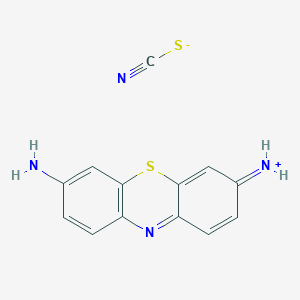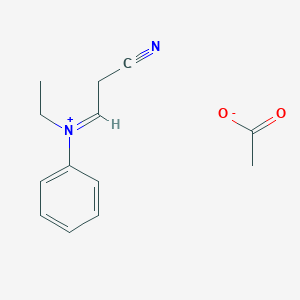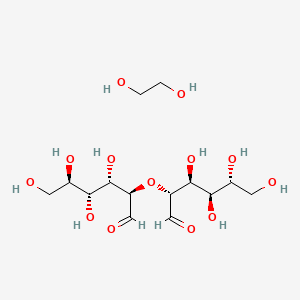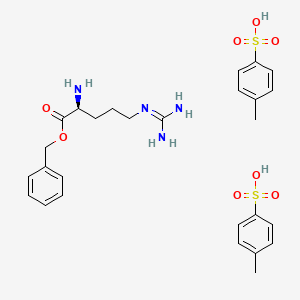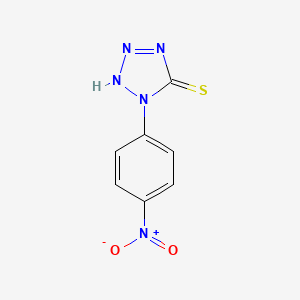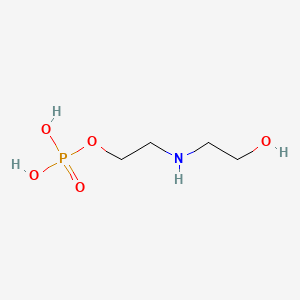
Ethanol, 2,2'-iminobis-, phosphate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 258-096-7, also known as 2,4,6-trinitrotoluene, is a chemical compound with the molecular formula C7H5N3O6. It is a yellow, odorless solid that is best known for its use as an explosive material. The compound was first synthesized in 1863 by German chemist Julius Wilbrand and has since become one of the most widely used explosives in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is reacted with a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated with a stronger mixture of nitric acid and sulfuric acid to produce dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration step to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration stages are achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.
Oxidation: Oxidation reactions can produce nitroaromatic compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted nitrotoluenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a metal catalyst, such as palladium or platinum, and chemical reducing agents like sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Reduction: Aminotoluene derivatives.
Oxidation: Nitroaromatic compounds.
Substitution: Substituted nitrotoluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research into potential medical applications of its derivatives.
Industry: Widely used in mining, construction, and demolition for its explosive properties.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shockwave.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrotoluene: Similar structure but with two nitro groups instead of three.
2,6-dinitrotoluene: Another dinitrotoluene isomer with nitro groups at different positions.
1,3,5-trinitrobenzene: Similar explosive properties but lacks the methyl group present in 2,4,6-trinitrotoluene.
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups and the presence of a methyl group, which contributes to its stability and explosive power. Its widespread use and well-studied properties make it a benchmark compound in explosive research.
Properties
CAS No. |
52682-86-7 |
|---|---|
Molecular Formula |
C4H12NO5P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
InChI Key |
MKDOCSPHVLXLJA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


